molecular formula C11H11N3O B14095188 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B14095188
M. Wt: 201.22 g/mol
InChI Key: WBDYEVHXFKMKOR-UHFFFAOYSA-N
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Description

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . This compound features a piperidinone ring attached to a pyridine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-oxopiperidine with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and substituted pyridine derivatives .

Scientific Research Applications

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby influencing cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-oxopiperidin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-10(8-13-9)14-5-3-11(15)4-6-14/h1-2,8H,3-6H2

InChI Key

WBDYEVHXFKMKOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=C2)C#N

Origin of Product

United States

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